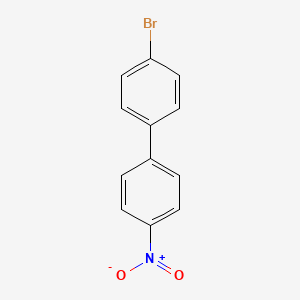

(4-Nitrophenyl)-(4-phenylphenyl)methanone

Descripción general

Descripción

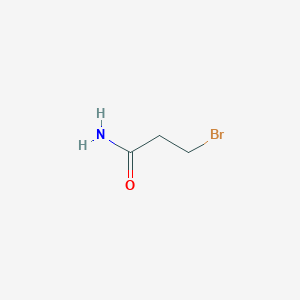

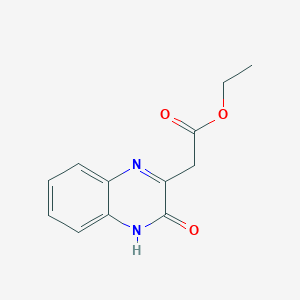

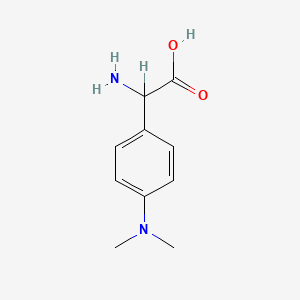

“(4-Nitrophenyl)-(4-phenylphenyl)methanone” is a chemical compound with the molecular formula C19H13NO3 . It is also known as “4-Nitrobenzophenone”, “p-Nitrobenzophenone”, and "4-Nitrophenyl phenyl ketone" .

Molecular Structure Analysis

The molecular structure of “(4-Nitrophenyl)-(4-phenylphenyl)methanone” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is ZYMCBJWUWHHVRX-UHFFFAOYSA-N .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

“(4-Nitrophenyl)-(4-phenylphenyl)methanone” has a molecular weight of 303.31100 . The Polar Surface Area is 62.89000 . The LogP value is 5.01600 , which indicates its lipophilicity.Aplicaciones Científicas De Investigación

Chemical Structure and Properties

(4-Nitrophenyl)-(4-phenylphenyl)methanone, also known as 4-Nitrobenzophenone, has the molecular formula C13H9NO3 and a molecular weight of 227.2155 . It is a compound with a nitro group (-NO2) attached to one phenyl ring and a ketone group (C=O) linking it to another phenyl ring .

Use in Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, which can be derived from (4-Nitrophenyl)-(4-phenylphenyl)methanone, are superior synthons for indirect radiofluorination of biomolecules . This process is crucial in the preparation of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .

Use in Esterase and Lipase Activity Assays

4-Nitrophenyl acetate, a derivative of (4-Nitrophenyl)-(4-phenylphenyl)methanone, is used as a substrate in assays for esterase and lipase activity . These enzymes play important roles in various biological processes, including digestion and metabolism .

Use in Water Treatment

The reduction of 4-Nitrophenol to 4-Aminophenol, which involves (4-Nitrophenyl)-(4-phenylphenyl)methanone, is considered an important step in industrial water treatment . This process is often used to assess the catalytic activity of metallic nanoparticles .

Use in Catalytic Reduction of Nitrophenols

(4-Nitrophenyl)-(4-phenylphenyl)methanone is involved in the catalytic reduction of nitrophenols . This process is important in the synthesis of various chemicals and in environmental remediation .

Use in Reductive Cleavage of Methionine-containing Peptides

4-Nitrophenyl acetate is used with iodoacetic acid for reductive cleavage of methionine-containing peptides . This process is important in protein sequencing and analysis .

Propiedades

IUPAC Name |

(4-nitrophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGUMVBFSDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285877 | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenyl)-(4-phenylphenyl)methanone | |

CAS RN |

6317-76-6 | |

| Record name | MLS000737074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)